2,5-Dihydrothiophene 1-oxide
Overview
Description
2,5-Dihydrothiophene 1-oxide is an organic compound with the molecular formula C4H6OS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an oxygen atom bonded to the sulfur atom in the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dihydrothiophene 1-oxide can be synthesized through several methods. One common approach involves the oxidation of 2,5-dihydrothiophene using oxidizing agents such as pyridinium chlorochromate (PCC) or hydrogen peroxide. The reaction typically occurs under mild conditions, and the product is isolated through standard purification techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydrothiophene 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the oxide back to the parent thiophene compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: 2,5-Dihydrothiophene.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2,5-Dihydrothiophene 1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfur-containing pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-Dihydrothiophene 1-oxide involves its ability to participate in various chemical reactions due to the presence of the oxygen atom bonded to the sulfur atom. This oxygen atom can act as an electron-withdrawing group, making the compound more reactive towards nucleophiles and electrophiles. The compound can also undergo ring-opening reactions, leading to the formation of acyclic products .
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydrothiophene 1,1-dioxide: Another oxidized derivative of thiophene with two oxygen atoms bonded to the sulfur atom.
Thiophene 1-oxide: A simpler oxidized thiophene derivative with one oxygen atom bonded to the sulfur atom.
Uniqueness
2,5-Dihydrothiophene 1-oxide is unique due to its specific oxidation state and the presence of a single oxygen atom bonded to the sulfur atom. This gives it distinct reactivity compared to other thiophene derivatives, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
2,5-dihydrothiophene 1-oxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6OS/c5-6-3-1-2-4-6/h1-2H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKPMQUAYVMURI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCS1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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